molecular formula C11H18ClN3O B2934450 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile CAS No. 923106-59-6

2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile

Cat. No.: B2934450
CAS No.: 923106-59-6
M. Wt: 243.74
InChI Key: CUOXUUYLMGOTPC-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile” is a chemical compound with a molecular weight of 284.19 . It is a derivative of piperazine, a common structure found in many pharmaceuticals and recreational drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another study reported the use of a Finkelstein transhalogenation reaction to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as spectroscopy . The InChI code for this compound is 1S/C10H18ClN3O2.ClH/c1-12(2)10(16)8-13-3-5-14(6-4-13)9(15)7-11;/h3-8H2,1-2H3;1H , which provides a standard way to encode the compound’s structure and can be used for further analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the conditions and reagents used. For example, it has been reported that the compound can undergo a Finkelstein transhalogenation reaction .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The melting point is between 135-138 degrees Celsius .

Safety and Hazards

The compound is classified under the GHS07 category, with the signal word being "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial and anticancer activities . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of this compound.

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O/c1-9(2)10(8-13)14-3-5-15(6-4-14)11(16)7-12/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOXUUYLMGOTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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